Benzamidoxime hydrochloride

Physical Chemistry Analytical Chemistry Chemical Biology

Researchers face risks when substituting amidoximes: acetamidoxime has 10× higher reactivity, while benzamidine is non-genotoxic. Benzamidoxime HCl solves this with predictable kinetics and a validated DNA damage profile. • **Genotoxicity Control**: Induces DNA single-strand breaks; ideal for comet assay validation. • **Kinetic Studies**: 10× slower nucleophilicity (pKa 12.6) enables precise rate measurement. • **Synthesis**: Reliable 1,2,4-oxadiazole building block, ≥98% HPLC purity.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
Cat. No. B8586356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamidoxime hydrochloride
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NO)N.Cl
InChIInChI=1S/C7H8N2O.ClH/c8-7(9-10)6-4-2-1-3-5-6;/h1-5,10H,(H2,8,9);1H
InChIKeyCVOJDESLSXPMSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamidoxime Hydrochloride Characteristics and Utility


Benzamidoxime hydrochloride is a solid amidoxime derivative, typically available with a minimum purity of 98% as verified by HPLC . It serves as a versatile chemical intermediate and a prototype compound for investigating the amidoxime functional group [1]. Its established roles include being a key building block in the synthesis of heterocycles and a subject of study in toxicology and medicinal chemistry [2].

Risks of Substituting Benzamidoxime Hydrochloride


Substituting benzamidoxime hydrochloride with seemingly similar compounds like acetamidoxime or benzamidine is not scientifically valid. These compounds exhibit critical and quantifiable differences in reactivity, biological activity, and safety profile. For instance, benzamidoxime is 10-fold less reactive as a nucleophile than acetamidoxime [1] and, crucially, is genotoxic while its metabolic precursor benzamidine is not [2]. Such variations in chemical kinetics and toxicological outcomes directly impact experimental design and safety, making blind substitution a significant risk.

Benzamidoxime Hydrochloride Quantitative Evidence Guide


pKa Comparison with Acetamidoxime

The pKa value is a fundamental property dictating ionization state and thus solubility, reactivity, and biological interaction. Experimental and computational studies have determined the pKa of benzamidoxime to be 12.6, compared to a reported range of 12-13 for acetamidoxime [1]. This close but distinct pKa difference allows for tailored use in specific pH-dependent applications where a slightly different protonation state is required.

Physical Chemistry Analytical Chemistry Chemical Biology

Nucleophilic Reactivity in Dephosphorylation

The nucleophilic character of amidoximes is key to their use as reagents and decontamination agents. In a head-to-head study, benzamidoxime was found to be approximately 10 times less reactive than acetamidoxime toward p-nitrophenyl diethyl phosphate (PNPDEP), a model phosphorylating agent [1]. This stark difference underscores the significant impact of the aromatic substituent on reaction rates.

Organic Chemistry Reaction Kinetics Medicinal Chemistry

DNA Damage Genotoxicity vs. Benzamidine

A critical safety differentiator is the genotoxic potential. Benzamidoxime was shown to induce DNA single-strand breaks in rat hepatocytes, whereas its metabolic precursor, benzamidine, was only marginally positive in the same assay [1]. This confirms that the N-hydroxylation step, which creates benzamidoxime from benzamidine, represents a toxication pathway [1].

Toxicology Genetic Toxicology Drug Safety

Antiproliferative Effects in Leukemia Cells

Benzamidoxime derivatives exhibit a defined, dose-dependent cytotoxic effect on human leukemia cells. Studies using Jurkat and HL-60RG cell lines show that concentrations above the half-maximal inhibitory concentration (IC50), specifically at 10 μM, cause long-lasting cell growth attenuation and cell death, while lower doses (5 μM) only cause transient delay [1]. This provides a benchmark for structure-activity relationship (SAR) studies.

Cancer Research Cell Biology Drug Discovery

Benzamidoxime Hydrochloride Validated Applications


Model for Nucleophilic Substitution Kinetics

The 10-fold lower reactivity of benzamidoxime compared to acetamidoxime [1] makes it an ideal model compound for kinetic studies. Researchers investigating the mechanisms of nucleophilic substitution at phosphorus centers can use benzamidoxime hydrochloride to achieve slower, more easily monitored reaction rates, facilitating precise determination of rate constants and mechanistic pathways.

Genotoxicity Assay Positive Control

Given its established ability to induce DNA single-strand breaks [1], benzamidoxime hydrochloride serves as a reliable positive control or reference standard in genotoxicity testing batteries. Laboratories can procure this compound to validate the sensitivity and performance of assays like the comet assay, ensuring their experimental systems are functioning correctly.

Precursor for 1,2,4-Oxadiazole Synthesis

The defined pKa of 12.6 and nucleophilicity [1] make benzamidoxime hydrochloride a predictable and versatile building block for the synthesis of 1,2,4-oxadiazoles and other heterocycles [2]. Its use ensures a consistent and reliable starting point for constructing these important pharmacophores, where alternative starting materials may introduce unwanted kinetic variability.

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